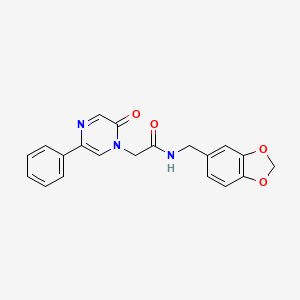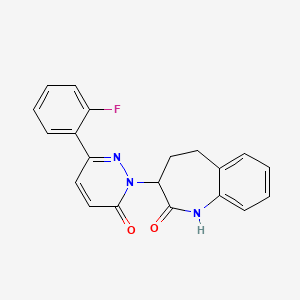![molecular formula C18H20N4O3 B12175472 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B12175472.png)
2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dioxo-1,3-diazaspiro[44]non-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide is a complex organic compound with a unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the subsequent attachment of the indole moiety. Common reagents used in these reactions include acetic anhydride, indole derivatives, and various catalysts to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could result in the formation of alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may interfere with cellular processes such as DNA replication and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride
- (2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)acetic acid
- (2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetonitrile
Uniqueness
Compared to similar compounds, 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide stands out due to its unique spirocyclic structure and the presence of the indole moiety. This combination of structural features may contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C18H20N4O3 |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(1-methylindol-4-yl)acetamide |
InChI |
InChI=1S/C18H20N4O3/c1-21-10-7-12-13(5-4-6-14(12)21)19-15(23)11-22-16(24)18(20-17(22)25)8-2-3-9-18/h4-7,10H,2-3,8-9,11H2,1H3,(H,19,23)(H,20,25) |
InChI-Schlüssel |
UOGPQNGORHBGBB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C4(CCCC4)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{5-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-3-yl}-4-methoxybenzamide](/img/structure/B12175397.png)


![1-benzyl-N-{2-[(2-methylpropanoyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B12175413.png)

![tert-butyl 4-[N-(pyrazin-2-ylcarbonyl)glycyl]piperazine-1-carboxylate](/img/structure/B12175418.png)
![N-(1,3-benzodioxol-5-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12175421.png)
![3-methoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12175425.png)
![(5Z)-3-methyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12175433.png)
![2'-(sec-butyl)-1'-oxo-N-(1,3,4-thiadiazol-2-yl)-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12175434.png)
![(3Z)-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12175455.png)
![N-(6-{[3-(dimethylamino)propyl]amino}-6-oxohexyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12175463.png)

methanone](/img/structure/B12175475.png)
